3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
3-methyl-1H-pyrazole-5-carbohydrazide: Another precursor used in the synthesis.
Trifluoromethyl-substituted pyrazoles: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of 3-methyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H13F3N4O2 |
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Molecular Weight |
362.31 g/mol |
IUPAC Name |
5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-7-14(23-22-10)16(25)24-21-9-13-5-6-15(26-13)11-3-2-4-12(8-11)17(18,19)20/h2-9H,1H3,(H,22,23)(H,24,25)/b21-9+ |
InChI Key |
RCOCRBWSTKXXLV-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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